(4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone
Description
(4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone is a heterocyclic compound featuring a piperazine core substituted with an ethyl group at the 4-position and a 2-pyrazinyl moiety linked via a ketone bridge. Its synthesis likely follows reductive amination or coupling strategies, as seen in analogous piperazine derivatives (e.g., ) .
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H16N4O/c1-2-14-5-7-15(8-6-14)11(16)10-9-12-3-4-13-10/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
STSYSWRWPXZPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with pyrazine-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Halogenated derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design and discovery, targeting specific receptors or enzymes.
Industry: In the industrial sector, (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pyrazine ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound’s structural analogues vary in substituents on the piperazine ring or the ketone-linked heterocycle. Key comparisons include:
| Compound Name | Key Structural Features | Biological Activity (Target) | Potency/Data | Reference |
|---|---|---|---|---|
| (2-Pyrazinyl)(3-trifluoromethylphenyl)methanone (6b) | 2-Pyrazinyl + 3-CF3-phenyl ketone | Not explicitly stated (synthetic focus) | 80% purity via Grignard reaction | |
| 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone (3a-j) | Furyl + aralkyl-piperazine | Antibacterial (Gram-negative/-positive) | MIC = 7.52 μg/mL (3e vs. S. typhi) | |
| 4-(2-Pyridinyl)piperazinomethanone | Thienyl + pyridinyl-piperazine | Not explicitly stated (structural focus) | Synthetic route via DMF/LiH coupling | |
| 1-(2-Pyrazinyl)-ethyl thiosemicarbazides | Pyrazinyl + thiosemicarbazide chain | Tuberculostatic | MIC = <32 μg/mL (specific derivatives) | |
| (E)-3-phenyl-1-(2-pyrazinyl)-2-propen-1-one (19) | Pyrazinyl + propenone | Antitubercular (Mtb H37Rv) | 94% inhibition at 12.5 μg/mL |
Key Observations :
- The 2-pyrazinyl group enhances inhibitory effects in MAO-B inhibitors (e.g., compound 4k in ) and antitubercular agents ().
- Piperazine derivatives with lipophilic substituents (e.g., aralkyl, CF3-phenyl) show improved antibacterial or CNS activity due to enhanced membrane penetration .
- Substitution of the pyrazinyl group with thienyl or furyl reduces antitubercular potency but retains antibacterial efficacy .
Biological Activity
(4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone is a compound that incorporates both piperazine and pyrazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethyl group and a pyrazine ring, which contributes to its biological properties. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that compounds similar to (4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyrazine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain pyrazine derivatives demonstrated marked inhibition against tuberculosis pathogens, suggesting potential applications in treating infectious diseases .
Antioxidant Properties
The antioxidant activity of (4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have exhibited strong free radical scavenging capabilities, indicating their potential in preventing oxidative stress-related damage in cells .
Neuroprotective Effects
A related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has been studied for its neuroprotective properties against beta-amyloid-induced toxicity, which is significant in Alzheimer's disease research. This compound was found to reverse ATP depletion in neuronal cells and inhibit glutamate-induced neurotoxicity, suggesting that (4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone may also possess similar neuroprotective mechanisms .
Case Studies
The mechanisms underlying the biological activities of (4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and oxidative stress pathways.
- Neuroprotection Mechanisms : The ability to modulate glutamate signaling pathways suggests a protective effect against excitotoxicity in neuronal cells.
- Antioxidant Mechanisms : The compound's ability to scavenge free radicals contributes to its potential as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
